![molecular formula C17H16ClN3O4 B2754266 Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate CAS No. 2034575-16-9](/img/structure/B2754266.png)
Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate
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Overview
Description
“Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate” is a chemical compound with the molecular formula C17H16ClN3O4 and a molecular weight of 361.78. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate” is not detailed in the available literature.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring—a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate and its derivatives are of significant interest due to their diverse applications in chemical synthesis and potential biological activities. The compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and agricultural applications.
Synthesis of Heterocyclic Compounds : Research has demonstrated methods for synthesizing pyrimidinones and pyrazoles, indicating the utility of related chloropyrimidinyl compounds in creating bioactive heterocyclic systems. These synthetic strategies are crucial for developing new pharmaceuticals and agrochemicals (Deohate & Palaspagar, 2020; Abdalha et al., 2011).
Antimicrobial Activity : Some derivatives, including those synthesized from chloropyrimidinyl and benzoate moieties, have been evaluated for their antimicrobial properties, contributing to the search for new antimicrobial agents (Eldeab, 2019; Abdelghani et al., 2017).
Chemical Synthesis and Application in Drug Discovery
The synthesis of methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate involves complex chemical reactions that are fundamental to drug discovery and development. The compound's role in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors highlights its importance in creating potent antiviral drugs (Ju Xiu-lia, 2015).
Future Directions
properties
IUPAC Name |
methyl 4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-24-16(23)12-4-2-11(3-5-12)15(22)21-7-6-14(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,14H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDITCQDDXKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate |
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